1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea
Description
1-(2,4-Dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a synthetic urea derivative characterized by a 2,4-dimethoxyphenyl group linked via a urea bridge to a pyrazole ring substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. The 2,4-dimethoxyphenyl group contributes electron-donating properties, while the oxolan ring may enhance solubility or influence conformational stability.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-13-3-4-14(15(7-13)23-2)19-16(21)18-11-8-17-20(9-11)12-5-6-24-10-12/h3-4,7-9,12H,5-6,10H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFVLZPLDWJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Oxolan-3-yl Group: The oxolan-3-yl group can be introduced through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the pyrazole intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the 2,4-dimethoxyphenyl isocyanate with the pyrazole-oxolane intermediate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several urea and pyrazole derivatives. Key comparisons include:
¹ Calculated from molecular formula C₁₇H₂₁N₄O₄.
Key Observations :
- Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound is analogous to chalcone derivatives in , where methoxy groups enhance electrostatic interactions with biological targets (e.g., PfFd-PfFNR inhibition via amino-methoxy synergy) .
- Urea vs.
- Oxolan vs. Thiophene : Replacing the thiophene in BK42378 with a dimethoxyphenyl group introduces steric bulk and altered electronic properties, which may impact solubility or target engagement.
Physicochemical Properties
- Solubility : The oxolan (tetrahydrofuran) ring may improve aqueous solubility compared to purely aromatic analogs.
- LogP : Estimated LogP for the target compound is ~2.5 (predicted via fragment-based methods), indicating moderate lipophilicity suitable for oral bioavailability.
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a urea linkage and a pyrazole moiety, which are known for their diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of 1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea typically involves multi-step organic reactions. The process often starts with the formation of the pyrazole ring, followed by the introduction of the oxolane and dimethoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity of the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, analgesic, and anticancer agent.
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. For instance, docking studies have suggested that it may inhibit prostaglandin reductase (PTGR2), which is crucial in mediating inflammatory responses .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. The tested compound showed inhibition of COX enzymes, which are key players in the inflammatory process .
- Anticancer Potential : Research on similar pyrazole derivatives has indicated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Analgesic Effects : Another investigation highlighted the analgesic properties of pyrazole compounds, suggesting that they can effectively reduce pain by acting on central nervous system targets .
Data Table: Biological Activities and Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
